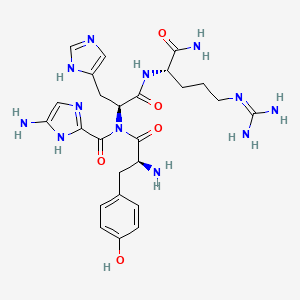
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is a complex peptide compound with a molecular formula of C25H34N12O5 and a molecular weight of 582.61 . This compound is primarily used in scientific research and is known for its unique structure, which includes an imidazole ring, a histidine residue, and an arginine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves multiple steps, including the formation of peptide bonds and the incorporation of the imidazole ring. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the imidazole ring or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the imidazole ring .
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving imidazole rings.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the peptide backbone can interact with proteins and other biomolecules. These interactions can modulate various biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other peptides with imidazole rings or those containing tyrosine, histidine, and arginine residues. Examples include:
- L-Tyrosyl-L-histidyl-L-arginine
- L-Histidyl-L-argininamide
- L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidine
Uniqueness
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is unique due to its specific combination of amino acid residues and the presence of the imidazole ring. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
918889-38-0 |
|---|---|
Molekularformel |
C25H34N12O5 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
5-amino-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C25H34N12O5/c26-16(8-13-3-5-15(38)6-4-13)23(41)37(24(42)21-33-11-19(27)36-21)18(9-14-10-31-12-34-14)22(40)35-17(20(28)39)2-1-7-32-25(29)30/h3-6,10-12,16-18,38H,1-2,7-9,26-27H2,(H2,28,39)(H,31,34)(H,33,36)(H,35,40)(H4,29,30,32)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
KHHQJSAJJWVMFQ-BZSNNMDCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N([C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)N(C(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


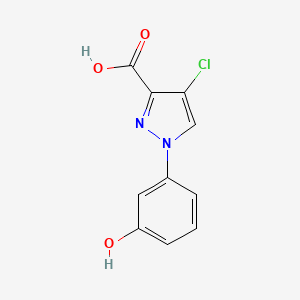
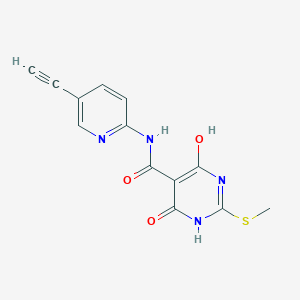
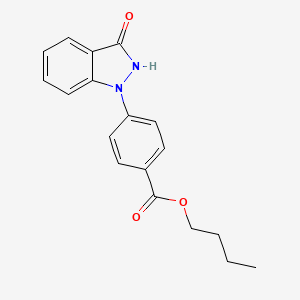
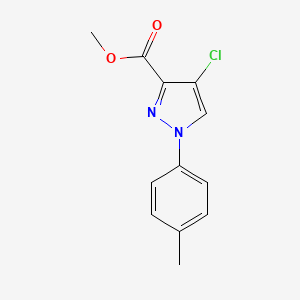

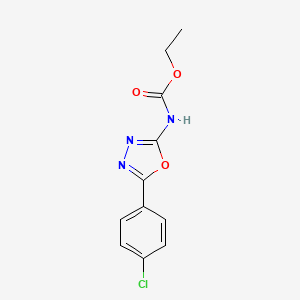
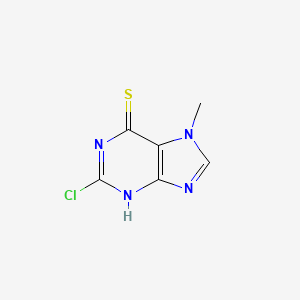
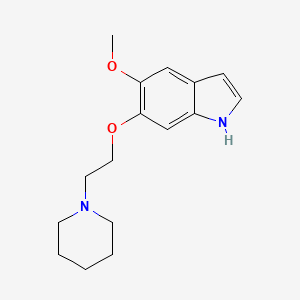
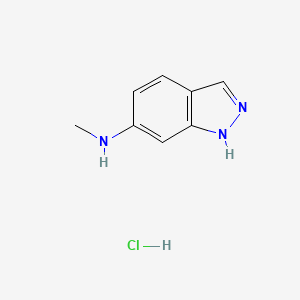



![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
